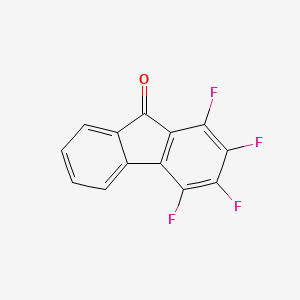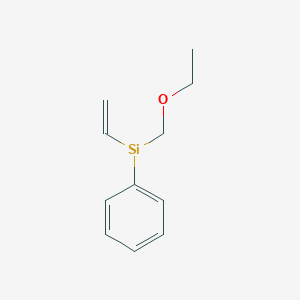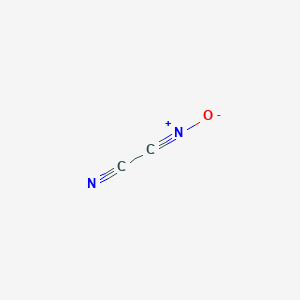
Cyanogen oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyanogen oxide can be synthesized through the oxidation of cyanogen (C₂N₂). One common method involves the gas-phase oxidation of cyanogen using oxygen over a silver catalyst. Another method includes the use of chlorine over activated silicon dioxide or nitrogen dioxide over a copper(II) salt .
Industrial Production Methods: Industrial production of this compound typically involves the gas-phase oxidation of hydrogen cyanide (HCN) using air over a silver catalyst. This method is preferred due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Cyanogen oxide undergoes various chemical reactions, including:
Oxidation: this compound can be further oxidized to form other nitrogen oxides.
Reduction: It can be reduced to form cyanogen or hydrogen cyanide.
Substitution: this compound can participate in substitution reactions with halogens and other nucleophiles.
Common Reagents and Conditions:
Oxidation: Oxygen or ozone can be used as oxidizing agents.
Reduction: Hydrogen or metal hydrides can be used as reducing agents.
Substitution: Halogens such as chlorine or bromine can be used in substitution reactions.
Major Products Formed:
Oxidation: Nitrogen oxides such as nitrogen dioxide (NO₂).
Reduction: Cyanogen (C₂N₂) or hydrogen cyanide (HCN).
Substitution: Halogenated cyanogen compounds such as cyanogen chloride (NCCl) or cyanogen bromide (NCBr).
Scientific Research Applications
Cyanogen oxide has several applications in scientific research, including:
Mechanism of Action
Cyanogen oxide exerts its effects by interacting with various molecular targets and pathways. It can inhibit cytochrome oxidase, an enzyme involved in cellular respiration, leading to tissue hypoxia and asphyxia . This mechanism is similar to that of other cyanide compounds, which also inhibit cellular respiration by binding to the iron center of cytochrome oxidase .
Comparison with Similar Compounds
Cyanogen oxide is similar to other cyanogen compounds such as:
Cyanogen (C₂N₂): A colorless, toxic gas with a similar structure but without the oxygen atoms.
Cyanogen chloride (NCCl): A toxic gas used as a chemical weapon and in organic synthesis.
Cyanogen bromide (NCBr): A toxic compound used in protein sequencing and organic synthesis.
Uniqueness: this compound is unique due to its pseudohalogen nature and its ability to participate in a wide range of chemical reactions. Its high reactivity and toxicity make it a valuable compound for scientific research and industrial applications .
Properties
CAS No. |
14442-19-4 |
|---|---|
Molecular Formula |
C2N2O |
Molecular Weight |
68.03 g/mol |
IUPAC Name |
2-oxidoazaniumylidyneacetonitrile |
InChI |
InChI=1S/C2N2O/c3-1-2-4-5 |
InChI Key |
CBXQCVZYHBHJRI-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)C#[N+][O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


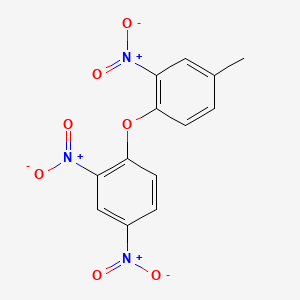
![5-[(4-chlorophenyl)sulfanylmethyl]-2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridine](/img/structure/B14720872.png)
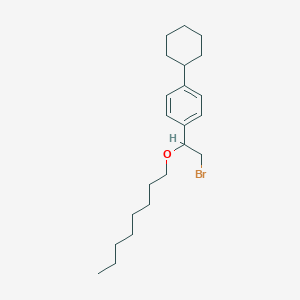

![4-{Bis[4-(dimethylamino)phenyl]methyl}-2-methoxyphenol](/img/structure/B14720894.png)
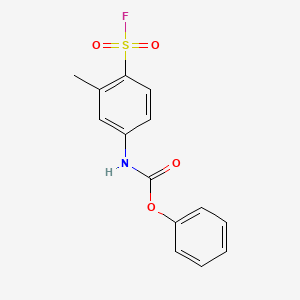
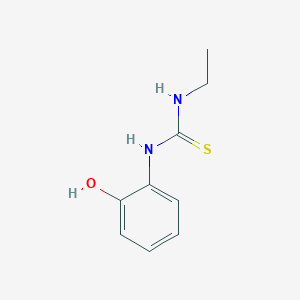

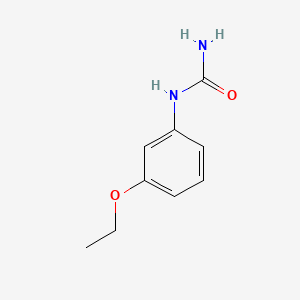
![4-methoxy-1-phenyltetracyclo[6.6.0.02,7.09,14]tetradeca-2(7),3,5,9,11,13-hexaene](/img/structure/B14720917.png)
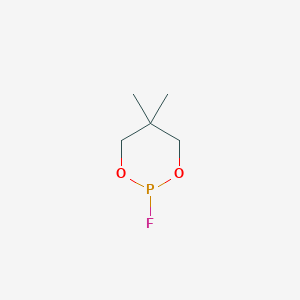
![1,4-Naphthalenedione, 2-[(2,3-dimethoxyphenyl)hydroxymethyl]-](/img/structure/B14720938.png)
